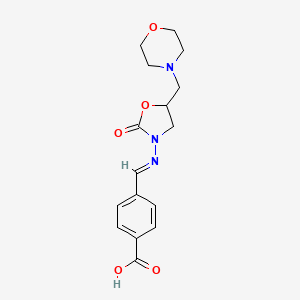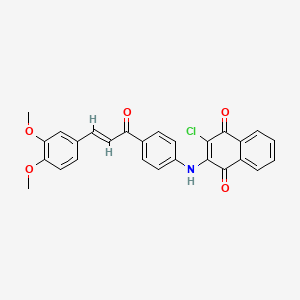
FGFR1 inhibitor-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FGFR1 inhibitor-9 is a compound that targets the fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family. FGFR1 plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of FGFR1 signaling is implicated in various cancers, making FGFR1 inhibitors valuable in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FGFR1 inhibitor-9 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
化学反应分析
Types of Reactions
FGFR1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
FGFR1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR1 signaling pathways and their role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of FGFR1 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated FGFR1 signaling, such as breast cancer, lung cancer, and bladder cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR1 inhibitors with improved efficacy and safety profiles
作用机制
FGFR1 inhibitor-9 exerts its effects by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating its downstream signaling proteins. This inhibition disrupts key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway. By blocking these pathways, this compound reduces cell proliferation, induces apoptosis, and inhibits angiogenesis .
相似化合物的比较
FGFR1 inhibitor-9 is unique compared to other FGFR1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma with FGFR2/3 alterations.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Pemigatinib: An FGFR1/2/3 inhibitor approved for treating cholangiocarcinoma with FGFR2 fusions
This compound stands out due to its selective inhibition of FGFR1 and its potential for reduced off-target effects and toxicity .
属性
分子式 |
C27H20ClNO5 |
|---|---|
分子量 |
473.9 g/mol |
IUPAC 名称 |
2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+ |
InChI 键 |
DDIOTXWMFDPYMC-NTUHNPAUSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


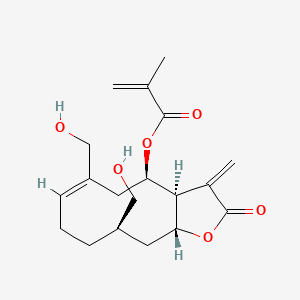

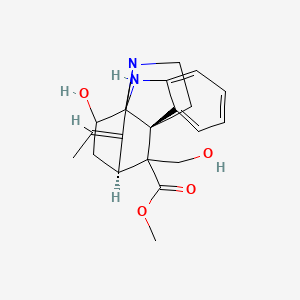

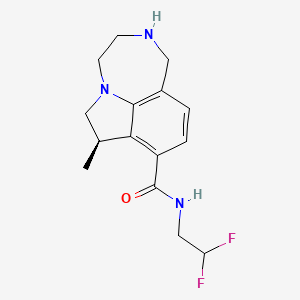
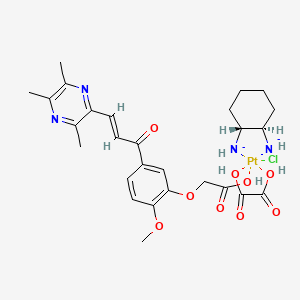
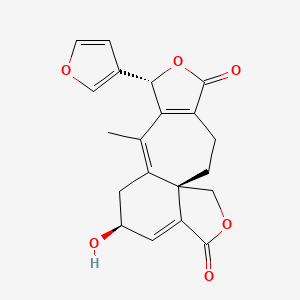
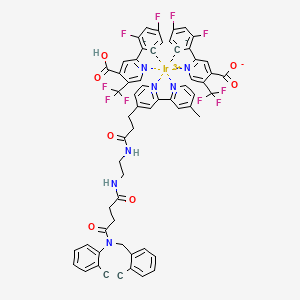
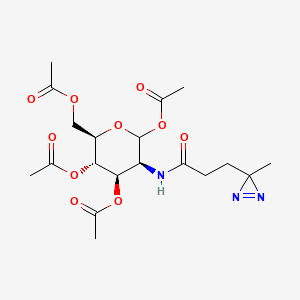

![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
